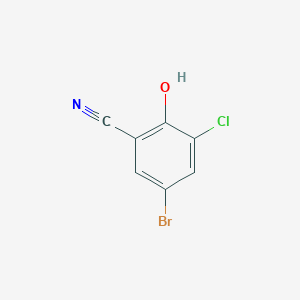

5-Bromo-3-chloro-2-hydroxybenzonitrile

Description

Historical Overview and Emerging Significance of Halohydroxybenzonitriles (HHBNs) as a DBP Class

Historically, research on DBPs primarily focused on more prevalent classes like trihalomethanes (THMs) and haloacetic acids (HAAs). researchgate.netscience.gov However, with advancements in analytical techniques, such as ultra-performance liquid chromatography/tandem mass spectrometry, new classes of DBPs are being identified. nih.govresearchgate.net Halohydroxybenzonitriles (HHBNs) have emerged as a notable new group of halogenated aromatic DBPs. nih.govresearchgate.net Their significance lies in their potential for increased toxicity compared to regulated DBPs. nih.govresearchgate.net Studies have shown that HHBNs can exhibit significantly higher cytotoxicity, which may be linked to their cellular uptake efficiency and nucleophilicity. nih.govresearchgate.net The discovery of HHBNs has broadened the scope of DBP research, emphasizing the need to investigate a wider range of chemical structures to fully understand the risks associated with water disinfection.

Definitive Identification and Abbreviation of 5-Bromo-3-chloro-2-hydroxybenzonitrile (3,5-BC-2-HBN) within the HHBN Class

Within the growing class of HHBNs, this compound has been definitively identified as a specific and concerning compound. It belongs to the dihalohydroxybenzonitrile subgroup, characterized by the presence of two halogen atoms—in this case, bromine and chlorine—on the aromatic ring. For clarity and ease of reference in scientific literature, it is often abbreviated as 3,5-BC-2-HBN. This compound is one of several HHBNs that have been detected with high frequency in drinking water samples, indicating its widespread presence. nih.govresearchgate.net

A 2022 study published in Water Research investigated the occurrence of seven newly identified HHBNs in drinking water. The results, as detailed in the table below, showed a 100% detection frequency for all seven compounds, including this compound, with concentrations reaching up to 36 ng/L. nih.gov

| Halohydroxybenzonitrile (HHBN) Species | Detection Frequency | Maximum Concentration (ng/L) |

| 3,5-dichloro-4-hydroxybenzonitrile | 100% | 36 |

| 3,5-dichloro-2-hydroxybenzonitrile | 100% | 36 |

| 5-bromo-3-chloro-4-hydroxybenzonitrile | 100% | 36 |

| This compound | 100% | 36 |

| 3,5-dibromo-4-hydroxybenzonitrile | 100% | 36 |

| 3,5-dibromo-2-hydroxybenzonitrile | 100% | 36 |

| 3,5-diiodo-4-hydroxybenzonitrile | 100% | 36 |

Scope and Academic Relevance of Current Research on 3,5-BC-2-HBN in Water Quality and Environmental Science

The academic relevance of 3,5-BC-2-HBN is rapidly increasing as the scientific community seeks to understand the full spectrum of risks posed by DBPs. Current research is focused on several key areas. Firstly, there is a concerted effort to characterize the toxicological profile of 3,5-BC-2-HBN and other HHBNs. acs.orgnih.gov Studies are investigating their cytotoxicity, genotoxicity, and potential carcinogenic effects. acs.orgnih.gov

Secondly, researchers are exploring the formation mechanisms and environmental fate of these compounds. Understanding how factors like water chemistry and treatment processes influence the formation of 3,5-BC-2-HBN is crucial for developing strategies to minimize its presence in drinking water. researchgate.net The stability of HHBNs during chlorination is also a key area of investigation, with studies showing they undergo transformation following pseudo-first-order decay. researchgate.net

Finally, the development of advanced analytical methods for the accurate detection and quantification of 3,5-BC-2-HBN at trace levels is a critical aspect of ongoing research. nih.govresearchgate.net This will enable more comprehensive monitoring of its occurrence in various water sources and treatment systems, providing valuable data for risk assessment and regulatory decision-making. The growing body of research on 3,5-BC-2-HBN underscores its importance as a priority emerging contaminant in the field of water quality and environmental science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUTUKKYMCXKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry of 5 Bromo 3 Chloro 2 Hydroxybenzonitrile

Elucidation of Laboratory Synthesis Pathways for 5-Bromo-3-chloro-2-hydroxybenzonitrile for Standard Compound Preparation

The synthesis of this compound can be approached from several different precursors, with the choice dictating the sequence of halogenation and functional group transformations. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the nitrile (-CN) and halogen (-Cl, -Br) groups are deactivating and primarily meta-directing. These electronic effects are critical in determining the position of incoming electrophiles.

Three potential strategic pathways are outlined below:

Halogenation of a Hydroxybenzonitrile Precursor: A common strategy involves introducing the halogens onto a pre-existing hydroxybenzonitrile core.

Starting Material: 3-Chloro-2-hydroxybenzonitrile. nsf.gov Subsequent bromination would be directed by the activating hydroxyl group.

Starting Material: 5-Bromo-2-hydroxybenzonitrile. This compound can be synthesized via the bromination of o-cyanophenol. nih.gov Subsequent chlorination would be required to yield the final product.

Nitrile Formation from a Halogenated Aldehyde: This pathway involves constructing the nitrile group at a later stage of the synthesis.

Starting Material: 3-Bromo-5-chloro-2-hydroxybenzaldehyde. This aldehyde can be converted into the corresponding nitrile. This is a viable route as the aldehyde group can be transformed into a nitrile via an oxime intermediate. rasayanjournal.co.in

Halogenation of a Halobenzonitrile: This approach builds the substitution pattern on a benzonitrile (B105546) that already contains one of the required halogens.

Starting Material: 2-Chlorobenzonitrile. A patented process describes the bromination of this compound to yield 5-bromo-2-chlorobenzonitrile, which could then undergo hydroxylation. google.com

| Synthetic Strategy | Potential Starting Material | Key Transformation(s) | Reference for Analogy |

|---|---|---|---|

| Halogenation of Hydroxybenzonitrile | 3-Chloro-2-hydroxybenzonitrile | Electrophilic Bromination | nsf.gov |

| 5-Bromo-2-hydroxybenzonitrile | Electrophilic Chlorination | nih.gov | |

| Nitrile Formation from Aldehyde | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | Oxime formation followed by dehydration | rasayanjournal.co.in |

| Functionalization of Halobenzonitrile | 2-Chlorobenzonitrile | Bromination followed by Hydroxylation | google.com |

The successful synthesis of this compound requires precise control over reaction conditions to achieve the desired regioselectivity and maximize yield. Optimization would involve screening various reagents, solvents, temperatures, and catalysts. Based on analogous transformations, typical conditions can be proposed.

For Electrophilic Chlorination: An efficient method for chlorinating phenolic rings uses a system of sodium chlorate (NaClO₃) and hydrochloric acid (HCl) in an aqueous medium at room temperature. ijsrp.org For example, the chlorination of 4-hydroxybenzonitrile to 3-chloro-4-hydroxybenzonitrile is completed in 1.5 hours. ijsrp.org Alternatively, N-Chlorosuccinimide (NCS) in the presence of a suitable catalyst can provide regioselective chlorination. nsf.gov

For Electrophilic Bromination: Bromination can be achieved using elemental bromine in a solvent like acetic acid, or by using N-Bromosuccinimide (NBS) for a milder, more selective reaction. Patent literature describes the bromination of 2-chlorobenzonitrile using a bromination reagent over 3 to 24 hours at temperatures ranging from 0-100 °C. google.com

For Nitrile Synthesis from Aldehyde: This is typically a two-step process. First, the aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the aldoxime. rasayanjournal.co.in The subsequent dehydration of the oxime to the nitrile can be accomplished by heating with reagents such as acetic anhydride.

The optimization process would necessitate careful monitoring of the reaction, for instance by using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the ideal reaction time and temperature to prevent the formation of isomeric byproducts or over-halogenation.

The key reactions in the proposed syntheses are governed by well-understood organic reaction mechanisms.

Halogenation Mechanism: The introduction of chlorine and bromine onto the phenol ring proceeds via an electrophilic aromatic substitution mechanism. The phenolic hydroxyl group is a powerful activating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them susceptible to attack by an electrophile (e.g., Br⁺ or Cl⁺). The regiochemical outcome is a result of the combined directing effects of all substituents on the ring. The hydroxyl group directs ortho and para, while the existing chloro and nitrile substituents direct meta to themselves. The powerful activating effect of the hydroxyl group typically dominates the reaction's regioselectivity.

Nitrile Functionalization Mechanism: When synthesizing the nitrile from an aldehyde, the first step is the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime . The second step is the elimination of water from the oxime (a dehydration reaction) to form the carbon-nitrogen triple bond of the nitrile. This step is often acid- or base-catalyzed and can be achieved by heating with a dehydrating agent.

Investigation of Environmental Precursor Reactivity in 3,5-BC-2-HBN Formation

This compound has been identified as a member of a class of emerging nitrogenous aromatic disinfection byproducts (DBPs) known as halohydroxybenzonitriles (HHBNs). researchgate.netnih.gov These compounds are not typically present in source water but are formed during the water disinfection process, primarily through the reaction of chemical disinfectants like chlorine with natural organic matter.

Natural organic matter (NOM) is a complex and heterogeneous mixture of organic compounds found in all natural waters and serves as the primary precursor for DBP formation. researchgate.net NOM can be broadly divided into different fractions based on properties like hydrophobicity and chemical structure.

Hydrophobic Fraction: This fraction consists mainly of humic substances (humic and fulvic acids), which are high-molecular-weight aromatic compounds derived from the decomposition of plant and vegetative matter. umass.edu This aromatic-rich fraction is a significant precursor for many carbonaceous DBPs, and research suggests that lignin-like components are critical in the formation of other aromatic DBPs, such as halobenzoquinones. umass.edunih.gov Given the aromatic nature of HHBNs, the humic fraction of NOM is a highly likely source of its precursors.

| NOM Fraction | Primary Composition | Relevance to HHBN Formation |

|---|---|---|

| Hydrophobic (Humic Substances) | Aromatic structures, phenolic groups, lignin derivatives | Highly probable source of the aromatic ring and hydroxyl group for HHBNs. umass.edunih.gov |

| Hydrophilic | Carbohydrates, proteins, amino acids | Potential source of nitrogen and carbon, contributing to the formation of the benzonitrile structure through complex reaction pathways. umass.edu |

Within the complex mixture of NOM, specific molecular structures are known to be particularly reactive towards disinfectants and act as key DBP precursors.

Phenolic Structures: Phenolic compounds, which are abundant in the humic fraction of NOM, are highly likely precursors to this compound. The core structure of the DBP is a substituted phenol. During chlorination, the aromatic rings of these natural phenolic compounds can undergo electrophilic substitution with both chlorine and bromine (if bromide is present in the source water), leading directly to the formation of halogenated phenolic structures.

Amino Acids: Amino acids are integral components of NOM and are recognized as important precursors to nitrogen-containing DBPs. nih.gov While the exact pathway from amino acids to HHBNs is complex, they serve as a significant source of organic nitrogen in water. nih.gov Algal organic matter, which is rich in proteins and amino acids, is a known source of precursors for other nitrogenous DBPs like haloacetonitriles. mdpi.com It is plausible that during disinfection, amino acids undergo a series of reactions, such as oxidation and condensation with other NOM components, that contribute to the formation of the nitrogen-containing benzonitrile ring, which is subsequently halogenated.

Halogen Incorporation Mechanisms during Disinfection (Bromination and Chlorination)

The formation of this compound in municipal water supplies is an unintended consequence of disinfection processes, primarily chlorination. This compound is classified as a disinfection byproduct (DBP), which arises from the chemical reaction between disinfectants and natural organic matter (NOM) present in the source water. The incorporation of bromine and chlorine atoms into an aromatic precursor molecule is governed by the principles of electrophilic aromatic substitution.

Recent studies have identified a new class of halogenated aromatic DBPs, termed halohydroxybenzonitriles (HHBNs), in drinking water. Among these, this compound has been detected, indicating its formation during water treatment processes. researchgate.netbohrium.com

The most probable precursor for this compound is 2-hydroxybenzonitrile, also known as 2-cyanophenol. This phenolic compound possesses two functional groups that exert significant influence on the reactivity and orientation of incoming electrophiles on the aromatic ring.

Hydroxyl (-OH) Group: The hydroxyl group is a potent activating group. Through its ability to donate electron density to the benzene (B151609) ring via resonance, it increases the ring's nucleophilicity, making it more susceptible to electrophilic attack. This activating influence is strongest at the ortho and para positions relative to the hydroxyl group.

Nitrile (-CN) Group: Conversely, the nitrile group is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, thereby reducing the ring's nucleophilicity. The deactivating nature of the nitrile group directs incoming electrophiles to the meta position.

The interplay of these two groups determines the positions at which halogenation will occur. The powerful activating and ortho-, para-directing effect of the hydroxyl group generally dominates the deactivating, meta-directing effect of the nitrile group.

| Functional Group | Effect on Ring Reactivity | Directing Influence | Primary Positions Activated/Deactivated |

|---|---|---|---|

| Hydroxyl (-OH) | Activating | Ortho, Para | Positions 4 and 6 (ortho), Position 2 (para) |

| Nitrile (-CN) | Deactivating | Meta | Positions 3 and 5 (meta) |

During the chlorination of drinking water, the primary disinfectant is hypochlorous acid (HOCl). If the source water contains bromide ions (Br⁻), which is common, the hypochlorous acid will oxidize the bromide to form hypobromous acid (HOBr).

Reaction: HOCl + Br⁻ → HOBr + Cl⁻

Both hypochlorous acid and hypobromous acid are electrophilic halogenating agents that can react with electron-rich aromatic compounds like 2-hydroxybenzonitrile. Notably, hypobromous acid is generally a more reactive electrophile than hypochlorous acid in these substitution reactions.

The formation of this compound proceeds through a sequential electrophilic aromatic substitution mechanism. The precise order of bromination and chlorination is dictated by the relative reaction rates and the directing effects of the substituents at each stage.

Plausible Formation Pathway:

Initial Bromination: Given that hypobromous acid is a more potent electrophile than hypochlorous acid, it is probable that the first halogenation step is bromination. The strongly activating hydroxyl group directs the incoming electrophile to the positions ortho and para to it. In the case of 2-hydroxybenzonitrile, the para position (position 5) is sterically more accessible than the ortho position (position 3), which is situated between the two existing functional groups. Therefore, the initial reaction is the bromination at the 5-position to yield 5-Bromo-2-hydroxybenzonitrile.

Subsequent Chlorination: Following the initial bromination, the aromatic ring is now substituted with a hydroxyl group, a nitrile group, and a bromine atom. The hydroxyl group remains the most powerful activating and ortho-, para-directing group. The available ortho position for substitution is position 3. The bromine atom is also an ortho-, para-director, but is deactivating. The nitrile group remains a meta-director. The cumulative effect of these groups directs the incoming chlorine atom to the 3-position. The reaction with hypochlorous acid then results in the formation of the final product, this compound.

This proposed mechanism is consistent with the established principles of electrophilic aromatic substitution and the known reactivity of halogenating agents in water disinfection. The presence of both bromide and chlorine in the water supply creates the conditions necessary for the formation of such mixed-halogenated disinfection byproducts.

| Step | Reactants | Key Intermediate/Product | Primary Directing Influence |

|---|---|---|---|

| Formation of Halogenating Agents | HOCl, Br⁻ | HOBr | Oxidation of bromide by hypochlorous acid |

| 1. Electrophilic Bromination | 2-Hydroxybenzonitrile, HOBr | 5-Bromo-2-hydroxybenzonitrile | -OH group directs bromine to the para position (5-position) |

| 2. Electrophilic Chlorination | 5-Bromo-2-hydroxybenzonitrile, HOCl | This compound | -OH group directs chlorine to the available ortho position (3-position) |

Sophisticated Analytical Techniques for 3,5 Bc 2 Hbn Profiling and Quantification

Development and Validation of Chromatographic-Mass Spectrometric Approaches for Environmental Samples

The development of reliable analytical methods for 3,5-BC-2-HBN involves a multi-step process of optimization and validation to ensure accuracy, precision, and sensitivity. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. For a polar, semi-volatile compound like 3,5-BC-2-HBN, both Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often with derivatization, are viable and powerful tools.

UPLC-MS/MS stands out for its high throughput, enhanced resolution, and exceptional sensitivity, making it particularly suitable for analyzing trace levels of environmental contaminants. nih.gov This technique combines the superior separation efficiency of UPLC, which uses columns packed with sub-2 µm particles, with the high selectivity and sensitivity of tandem mass spectrometry.

Achieving optimal chromatographic separation of 3,5-BC-2-HBN from matrix components is fundamental for accurate quantification. This requires the meticulous optimization of several parameters.

Column Chemistry : Reversed-phase columns, such as those with a C18 stationary phase, are typically effective for separating moderately polar compounds like halogenated phenols from aqueous samples. umb.edu The selection of the appropriate column chemistry provides the necessary retention and selectivity.

Mobile Phase Composition : A gradient elution using a binary solvent system is common. This typically consists of an aqueous phase (e.g., water with a small percentage of formic acid to improve peak shape and ionization efficiency) and an organic phase (e.g., methanol (B129727) or acetonitrile). umb.edu The gradient program is adjusted to ensure adequate retention of 3,5-BC-2-HBN while allowing for the timely elution of other matrix components.

Flow Rates and Temperature : UPLC systems operate at higher pressures, allowing for optimal flow rates that maximize separation efficiency without excessively long run times. Column temperature is another critical parameter that can be adjusted to fine-tune retention times and improve peak symmetry. researchgate.net

Table 1: Example of Optimized UPLC-MS/MS Parameters for 3,5-BC-2-HBN Analysis

| Parameter | Optimized Value |

| UPLC System | ACQUITY UPLC H-Class |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |

The mass spectrometer's configuration and operational mode are crucial for achieving the required sensitivity and specificity.

Electrospray Ionization (ESI) Negative Mode : Due to the presence of the acidic phenolic hydroxyl group, 3,5-BC-2-HBN is readily ionized in ESI negative mode, forming the deprotonated molecule [M-H]⁻. This ionization mode is highly efficient for phenolic compounds and often results in lower background noise compared to positive mode. umb.edu

Triple Quadrupole MS (QqQ) : For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the preferred choice. umb.edu In MRM, the first quadrupole selects the precursor ion (the [M-H]⁻ of 3,5-BC-2-HBN), which is then fragmented in the collision cell. The third quadrupole selects specific product ions. This process is highly selective and significantly reduces chemical noise, enabling detection at very low concentrations.

Time-of-Flight MS (TOF-MS) : High-resolution mass spectrometers, such as TOF-MS, provide highly accurate mass measurements of both precursor and product ions. umb.edu This capability is invaluable for confirming the elemental composition of the detected analyte, thereby increasing confidence in its identification, especially in complex environmental samples where isobaric interferences may be present.

Table 2: Hypothetical MRM Transitions for 3,5-BC-2-HBN Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| 3,5-BC-2-HBN | 230.8 | 195.8 ([M-H-Cl]⁻) | 20 | ESI- |

| 3,5-BC-2-HBN | 230.8 | 151.9 ([M-H-Br]⁻) | 25 | ESI- |

GC-MS is a powerful alternative for the analysis of 3,5-BC-2-HBN, particularly when dealing with less polar interferences. researchgate.net However, the polar nature of the hydroxyl group necessitates a derivatization step to increase the compound's volatility and thermal stability, preventing poor peak shape and degradation in the GC inlet and column. researchgate.net A common derivatization technique is silylation, where an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group.

The derivatized analyte is then separated on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, before detection by the mass spectrometer, typically operating in electron ionization (EI) mode. ijpsr.com

Table 3: Typical GC-MS Parameters for Derivatized 3,5-BC-2-HBN Analysis

| Parameter | Value |

| GC System | Agilent 7890B |

| Column | ZB-5 MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C hold 1 min, ramp 15 °C/min to 280 °C, hold 5 min |

| MS Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

High-Resolution Mass Spectrometry (HRMS) is instrumental in the unambiguous identification of 3,5-BC-2-HBN. The presence of both a bromine and a chlorine atom in the molecule creates a highly characteristic isotopic pattern that serves as a definitive fingerprint. chromatographyonline.com

Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). docbrown.info Consequently, the molecular ion cluster of 3,5-BC-2-HBN will exhibit a distinct pattern of four peaks (M, M+2, M+4, M+6) with characteristic relative intensities. HRMS can resolve these isotopic peaks and measure their masses with high accuracy (typically <5 ppm), allowing for the confident assignment of the elemental formula C₇H₄BrClNO. chromatographyonline.com This capability is crucial for distinguishing the target compound from co-eluting matrix components that may have the same nominal mass.

Table 4: Theoretical Isotopic Distribution for the [M-H]⁻ Ion of 3,5-BC-2-HBN (C₇H₃BrClNO⁻)

| Isotopic Peak | Exact Mass (Da) | Relative Abundance (%) |

| M | 230.8437 | 78.4 |

| M+2 | 232.8408 | 100.0 |

| M+4 | 234.8378 | 23.8 |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

Extraction and Sample Preparation Protocols for Environmental Matrices

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, as it serves to isolate and concentrate the target analyte while removing interfering matrix components. umb.eduresearchgate.net For the analysis of 3,5-BC-2-HBN in aqueous environmental samples, Solid-Phase Extraction (SPE) is the most widely used and effective technique. nih.govumb.edu

The SPE protocol involves several key steps:

Conditioning : A polymeric reversed-phase SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by reagent water to activate the sorbent.

Loading : A known volume of the water sample, often acidified to ensure the phenolic compound is in its neutral form, is passed through the cartridge. 3,5-BC-2-HBN is retained on the sorbent via hydrophobic interactions.

Washing : The cartridge is washed with a weak solvent mixture (e.g., 30-50% methanol in water) to remove polar, water-soluble interferences without eluting the analyte of interest. umb.edu

Elution : The retained 3,5-BC-2-HBN is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. umb.edu

Reconstitution : The eluate is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase, thereby achieving a significant concentration factor prior to injection into the UPLC-MS/MS or GC-MS system.

This meticulous extraction and clean-up process is essential for achieving the low detection limits required for environmental monitoring. umb.edu

Complementary Spectroscopic Methodologies for Structural Elucidation and Confirmation

While chromatography provides separation and initial detection, spectroscopic methods are indispensable for confirming the identity and structure of 3,5-BC-2-HBN.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the chromophoric system of 3,5-BC-2-HBN. The molecule's structure is based on a substituted benzene (B151609) ring, which is a strong chromophore (a part of a molecule responsible for its color by absorbing light). The presence of substituents—hydroxyl (-OH), nitrile (-C≡N), bromo (-Br), and chloro (-Cl) groups—influences the energy levels of the π-electrons in the aromatic ring.

These substituents, particularly the hydroxyl group, act as auxochromes, which modify the absorption wavelength (λmax) and intensity of the chromophore. The hydroxyl group, with its lone pairs of electrons, can donate electron density to the ring, typically causing a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The specific absorption maxima for 3,5-BC-2-HBN would provide characteristic data for its identification and quantification in pure solutions or following chromatographic separation.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of molecules with unpaired electrons, such as free radicals. nih.gov While 3,5-BC-2-HBN in its ground state is not a radical and therefore ESR-inactive, the technique holds significant potential for studying its reactive behavior and degradation pathways.

For instance, if 3,5-BC-2-HBN is subjected to photochemical degradation, advanced oxidation processes, or certain metabolic reactions, it may form transient radical intermediates. ESR spectroscopy would be the most definitive method to detect, identify, and quantify these short-lived species. nih.govnih.gov Through techniques like spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, ESR can provide insights into the mechanisms of reactions involving 3,5-BC-2-HBN. nih.gov This information is invaluable for understanding its environmental persistence, toxicity mechanisms, or synthetic reaction pathways.

| Technique | Principle | Application to 3,5-BC-2-HBN |

| UV-Vis Spectroscopy | Measures the absorption of UV or visible light by chromophores in a molecule. | Characterization of the aromatic system and quantification post-separation. |

| Electron Spin Resonance (ESR) | Detects species with unpaired electrons (radicals) in a magnetic field. | Investigation of radical intermediates formed during degradation or metabolic reactions of 3,5-BC-2-HBN. nih.govresearchgate.net |

Environmental Occurrence, Formation Dynamics, and Transformation Kinetics of 5 Bromo 3 Chloro 2 Hydroxybenzonitrile

Mechanistic Studies of 3,5-BC-2-HBN Formation during Water Disinfection Processes

The formation of 5-Bromo-3-chloro-2-hydroxybenzonitrile is intricately linked to the chemical reactions that occur during water disinfection. The specific type of disinfectant used, along with various water quality parameters, plays a crucial role in the formation pathways and yields of this and other DBPs.

Chlorination is a widely used disinfection method that is known to produce a variety of halogenated DBPs. The formation of compounds like this compound during chlorination involves the reaction of free chlorine with organic precursors present in the water. Phenolic compounds are known precursors to the formation of some halogenated DBPs. nih.gov When bromide is present in the source water, it can be oxidized by chlorine to form hypobromous acid, which is a more powerful brominating agent than chlorine is a chlorinating agent. This can lead to the formation of brominated and mixed bromo-chloro DBPs.

Laboratory-controlled experiments have shown that chlorination produces the highest amounts of certain chlorinated byproducts like DCBQ. nih.gov The reaction kinetics are significantly dependent on factors such as pH, temperature, disinfectant dose, and the concentration and nature of the organic precursors. nih.gov The yields of specific DBPs can vary, but the presence of both bromine and chlorine in the reaction system makes the formation of mixed halogenated compounds like this compound plausible.

Chloramination, the use of chloramines as a disinfectant, is often employed to reduce the formation of regulated DBPs like trihalomethanes and haloacetic acids. However, chloramination can favor the formation of other types of DBPs, including nitrogenous and aromatic brominated DBPs. nih.gov This is because chloramination is a milder disinfection process, which can allow for the accumulation of polar intermediate DBPs. nih.gov

The formation of brominated DBPs during chloramination is influenced by the presence of bromide in the water. Bromochloramine and monobromamine have been identified as the major species responsible for the formation of brominated DBPs in chloramination. nih.gov These reactive bromine species can then react with organic matter to form a variety of brominated byproducts. The factors influencing the formation of this compound during chloramination would include the initial bromide concentration, the chlorine-to-ammonia ratio, pH, and the characteristics of the natural organic matter.

Ozonation is a powerful disinfection method that can also lead to the formation of its own set of DBPs, known as ozonation disinfection by-products (ODBPs), which include aldehydes, ketones, and carboxylic acids. mdpi.com While ozone itself may not directly lead to the formation of halogenated benzonitriles, its application in combination with other disinfectants can influence the DBP profile. For instance, pre-ozonation can increase the formation of brominated DBPs like DBBQ when followed by chlorination or chloramination in the presence of bromide. nih.gov

Ozone can oxidize bromide to hypobromous acid, which can then react with organic matter to form brominated organic compounds. researchgate.net Furthermore, ozonation can alter the structure of natural organic matter, potentially creating new precursors for DBP formation during subsequent disinfection steps. Advanced oxidation processes that combine ozone with hydrogen peroxide (O3/H2O2) can produce even greater concentrations of some organic DBPs compared to ozonation alone. nih.gov The formation of this compound in scenarios involving ozonation would therefore depend on the sequence of disinfectant application and the presence of bromide and suitable organic precursors.

Influence of Water Quality Parameters (e.g., pH, Temperature, Bromide/Iodide Concentration) on Formation

Detailed research findings specifically elucidating the influence of water quality parameters such as pH, temperature, and bromide or iodide concentration on the formation kinetics of this compound are not extensively detailed in the reviewed scientific literature. While the formation of halogenated disinfection by-products is generally known to be influenced by these factors, specific quantitative data and mechanistic pathways for this compound remain an area for further investigation. Generally, for other classes of DBPs, increased bromide concentration can lead to a shift towards brominated species, and formation rates are often dependent on pH and temperature, but specific correlations for this compound have not been established. sdstate.edunih.govnih.gov

Elucidation of Environmental Stability and Degradation Kinetics

The environmental persistence and degradation of this compound are key to understanding its potential impact as a drinking water contaminant.

Pseudo-First-Order Decay Kinetics in the Presence of Disinfectants

Studies have demonstrated that this compound, as part of a group of seven identified halohydroxybenzonitriles (HHBNs), undergoes transformation in the presence of chlorine. researchgate.netnih.gov The degradation follows pseudo-first-order decay kinetics. researchgate.netnih.gov The half-lives for this group of compounds during chlorination were determined to be in the range of 9 to 63 hours, indicating a moderate level of stability in treated water. researchgate.netnih.gov

| Parameter | Value | Source(s) |

|---|---|---|

| Kinetic Model | Pseudo-First-Order | researchgate.net, nih.gov |

| Half-Life Range (t½) | 9 - 63 hours | researchgate.net, nih.gov |

Identification of Transformation Products and Degradation Pathways

Specific research identifying the precise transformation products and delineating the degradation pathways for this compound was not found in the available literature. For other benzonitrile-based compounds, such as herbicides, degradation can involve the hydrolysis of the nitrile group to a corresponding amide and subsequently a carboxylic acid. researchgate.netnih.gov However, it is not confirmed whether this compound follows a similar pathway in a disinfection context.

Comparative Stability Assessments with Other HHBNs and Aromatic DBPs

The stability of halohydroxybenzonitriles (HHBNs), including this compound, has been compared to other significant classes of aromatic disinfection by-products. researchgate.netnih.gov Notably, when assessed against halonitrophenols (HNPs), which are recognized for their relatively high toxicity and stability, HHBNs were found to have a slightly weaker stability. researchgate.netnih.gov This suggests that while HHBNs are persistent, they may degrade more readily than some other problematic aromatic DBPs under similar conditions. researchgate.netnih.gov

| Compound Class | Relative Stability Compared to HNPs | Source(s) |

|---|---|---|

| Halohydroxybenzonitriles (HHBNs) | Slightly weaker stability | researchgate.net, nih.gov |

| Halonitrophenols (HNPs) | Baseline (Strong stability) | researchgate.net, nih.gov |

Computational Toxicology and Quantitative Structure Activity Relationship Qsar Modeling of Hhbns

Application of Quantum-Chemical Descriptors in QSAR/QSPR Studies for 3,5-BC-2-HBN and Analogs

QSAR and Quantitative Structure-Property Relationship (QSPR) studies for 5-Bromo-3-chloro-2-hydroxybenzonitrile and its analogs utilize quantum-chemical descriptors to correlate molecular structure with biological activity or physicochemical properties. These descriptors provide a quantitative representation of the electronic and geometric features of a molecule, which are fundamental to its interactions with biological systems.

A variety of physicochemical and electronic descriptors are derived to build robust QSAR models. These descriptors can be broadly categorized and are crucial for predicting the biological activity of compounds like this compound.

Table 1: Key Physicochemical and Electronic Descriptors in QSAR Modeling

| Descriptor Category | Examples | Significance in Predictive Modeling |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges, Electrostatic potential | Describe the electronic distribution and reactivity of the molecule, influencing interactions with biological targets. |

| Topological | Connectivity indices, Wiener index, Randić index | Quantify the atomic arrangement and branching of the molecule, affecting its shape and size. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity, Polarizability | Represent the lipophilicity and steric properties of the molecule, which are important for its absorption, distribution, metabolism, and excretion (ADME) profile. |

The selection of appropriate descriptors is a critical step in the development of a predictive QSAR model. For halogenated aromatic compounds, electronic descriptors that capture the influence of the halogen and hydroxyl substitutions on the benzonitrile (B105546) core are particularly important.

Development and Validation of Predictive Models for Biological Activity in HHBNs

The development of a QSAR model is a systematic process that involves selecting a dataset of compounds with known biological activities, calculating relevant molecular descriptors, creating a mathematical model that links the descriptors to the activity, and rigorously validating the model's predictive power.

Modern QSAR model development frequently employs machine learning algorithms due to their ability to handle complex and non-linear relationships between molecular descriptors and biological activity. Among these, the Random Forest algorithm is a powerful tool. It is an ensemble method that constructs multiple decision trees during training and outputs the mode of the classes (for classification) or the mean prediction (for regression) of the individual trees. This approach is known for its robustness and ability to handle large datasets with numerous variables.

The validation of a QSAR model is essential to ensure its reliability and predictive accuracy. Cross-validation is a widely used technique for this purpose. In a typical k-fold cross-validation, the dataset is randomly partitioned into k subsets. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data.

The robustness of the model is further tested using an external validation set, which consists of compounds that were not used in the model development process. A statistically significant correlation between the predicted and actual biological activities for the external test set is a strong indicator of a robust and predictive QSAR model.

Mechanistic Insights into Structure-Activity Relationships

A well-constructed QSAR model can offer valuable mechanistic insights into how the structural features of a molecule influence its biological activity. For HHBNs, QSAR studies can elucidate the role of halogen substitution patterns and the positions of the hydroxyl and cyano groups in determining their toxicity. For instance, studies on halogenated aromatic compounds have shown that their cytotoxicity can be influenced by their cellular uptake efficiency and nucleophilicity. nih.gov

By analyzing the descriptors that are most influential in the QSAR model, it is possible to infer the key molecular properties driving the toxicological endpoint. For example, if descriptors related to lipophilicity (like LogP) are found to be highly correlated with toxicity, it suggests that the compound's ability to cross cell membranes is a critical factor. Similarly, the importance of electronic descriptors like HOMO and LUMO energies can point towards a mechanism involving electrophilic or nucleophilic interactions with cellular components. acs.org This understanding is crucial for the rational design of less toxic chemicals and for predicting the hazards of new and existing compounds.

Identification of Structural Features Governing Chemical Reactivity with Biological Targets

The chemical reactivity of this compound with biological targets is largely dictated by the interplay of its structural components: the benzonitrile core, the hydroxyl group, and the halogen substituents (bromine and chlorine).

The electronic properties of the aromatic ring are significantly influenced by the electron-withdrawing nature of the nitrile (-CN) group and the halogen atoms, as well as the electron-donating character of the hydroxyl (-OH) group. The positions of these substituents on the benzene (B151609) ring create a specific electron density distribution that is crucial for the molecule's reactivity. For instance, the presence of halogen substituents can enhance the electrophilicity of certain carbon atoms in the aromatic ring, making them more susceptible to nucleophilic attack by biological macromolecules. nih.gov

Studies on related halogenated aromatic compounds have shown that the number and position of halogen substituents directly influence their metabolic fate and chemical reactivity. nih.gov For example, an increased number of halogen substituents on an aromatic ring can lead to greater reactivity with cellular nucleophiles. nih.gov In the case of this compound, the combined inductive effects of the bromine and chlorine atoms are expected to impact its interaction with biological targets. The strength of halogen bonds, a type of non-covalent interaction, can be significantly affected by the substitution of other atoms on the aromatic ring, which in turn can modulate the binding affinity of the compound to biological receptors.

Table 1: Key Structural Features of this compound and Their Potential Influence on Reactivity

| Structural Feature | Potential Influence on Chemical Reactivity |

| Benzonitrile Core | Provides the basic aromatic structure and influences overall lipophilicity. |

| Hydroxyl Group (-OH) | Can act as a hydrogen bond donor, facilitating interactions with biological macromolecules. |

| Nitrile Group (-CN) | An electron-withdrawing group that influences the electronic properties of the aromatic ring. |

| Bromine Substituent | A halogen atom that contributes to the electrophilicity of the molecule and can participate in halogen bonding. |

| Chlorine Substituent | Another halogen atom that further modifies the electronic landscape and reactivity of the aromatic ring. |

In Silico Prediction of Interaction Mechanisms with Biomolecules (e.g., protein binding affinity, cellular uptake efficiency)

In silico methods are valuable tools for predicting how compounds like this compound will interact with biological systems. These computational models can estimate various toxicokinetic and toxicodynamic properties.

Protein Binding Affinity: The interaction of small molecules with proteins is a critical event in many toxicity pathways. For halogenated phenols, which are structurally similar to HHBNs, studies have identified them as potent binders to transport proteins like transthyretin. nih.govacs.org Computational docking simulations can be employed to predict the binding affinity of this compound to various proteins. These models calculate the probable binding conformations and estimate the binding energy based on the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's active site. nih.gov For substituted aminonitriles, in silico predictions have been used to evaluate their potential to interact with various pharmacological targets. mdpi.com

Cellular Uptake Efficiency: The ability of a chemical to cross cell membranes is a key determinant of its toxicity. For HHBNs, including this compound, it has been suggested that their cytotoxicity may be linked to their cellular uptake efficiency and nucleophilicity. nih.gov QSAR models can be developed to predict cellular uptake based on physicochemical properties such as lipophilicity (logP), molecular size, and polar surface area. These models help in understanding how readily the compound can enter cells and exert its potential toxic effects.

Table 2: Predicted Physicochemical Properties of this compound Relevant to Bio-interactions

| Property | Predicted Value | Implication for Bio-interaction |

| Molecular Weight | 232.46 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Indicates a moderate level of lipophilicity, suggesting potential for membrane permeability. |

| Polar Surface Area | ~56 Ų | Affects membrane penetration and interaction with polar biological targets. |

| Hydrogen Bond Donors | 1 (from -OH group) | Potential to form hydrogen bonds with biological receptors. |

| Hydrogen Bond Acceptors | 2 (from -OH and -CN groups) | Potential to form hydrogen bonds with biological receptors. |

Note: The predicted values are approximate and can vary depending on the calculation method.

Integration of Computational Approaches with Experimental Biological Data for Hazard Prioritization

The most robust approach to chemical hazard assessment involves the integration of computational predictions with experimental data. This synergy allows for a more comprehensive understanding of a chemical's potential toxicity.

For instance, a framework for compiling and integrating chemical hazard data from various sources, including QSAR models and experimental toxicity values, has been developed to facilitate comparative hazard assessment and prioritization. nih.gov In the context of this compound, its cytotoxicity has been evaluated in Chinese hamster ovary cells. nih.gov This experimental data provides a crucial anchor for computational models.

The process of hazard prioritization often involves the following steps:

Initial Screening with QSAR: A large number of chemicals can be rapidly screened using QSAR models to predict various toxicity endpoints.

In Vitro Testing: High-priority chemicals identified through QSAR are then subjected to in vitro assays to confirm their biological activity.

Model Refinement: The experimental data generated is used to refine and validate the QSAR models, improving their predictive accuracy.

Integrated Assessment: A weight-of-evidence approach is used, combining the computational predictions and experimental results to conduct a comprehensive hazard assessment.

This integrated approach is particularly valuable for classes of compounds like HHBNs, where data for many individual congeners may be limited. By leveraging data from well-studied analogues and robust computational models, it is possible to make informed decisions about the potential risks posed by emerging contaminants such as this compound.

In Vitro Biological Investigations and Mechanistic Cellular Responses to 5 Bromo 3 Chloro 2 Hydroxybenzonitrile

Assessment of Cytotoxicity in Mammalian Cell Lines (e.g., Chinese Hamster Ovary (CHO) Cells)

Chinese Hamster Ovary (CHO) cells are a standard model for in vitro toxicology studies due to their robustness and well-characterized genetics. Research on HHBNs, including 5-Bromo-3-chloro-2-hydroxybenzonitrile, has utilized these cells to determine their potential for causing cellular damage.

The cytotoxicity of a compound is typically evaluated by establishing a dose-response relationship, where cells are exposed to increasing concentrations of the substance to observe the effect on cell viability. While specific quantitative cytotoxicity data, such as the half-maximal inhibitory concentration (IC50), for this compound in CHO cells is not available in publicly accessible literature, studies on the broader HHBN class demonstrate a clear dose-dependent effect. As the concentration of the HHBN increases, cell viability decreases.

Cellular viability is assessed using various metrics, such as membrane integrity, metabolic activity, and cell proliferation rates. The IC50 value represents the concentration of a compound that reduces a measured biological response by 50% and is a standard measure of a compound's cytotoxic potency. For HHBNs, these values are influenced by the specific type and position of the halogen atoms on the aromatic ring.

Table 1: Representative Dose-Response Effect of Halohydroxybenzonitriles on CHO Cell Viability This table illustrates the typical dose-dependent cytotoxic effect observed for the HHBN class of compounds, as specific data for this compound is not available.

| Concentration (µM) | Percent Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 40 |

| 100 | 15 |

Note: The values presented are illustrative and intended to represent the general trend observed for this class of compounds.

A significant finding from toxicological assessments is that HHBNs, including this compound, exhibit markedly higher cytotoxicity in CHO cells compared to some long-established and regulated DBPs. researchgate.net Studies have shown that the cytotoxic potency of HHBNs is significantly greater than that of trihalomethanes (THMs) and haloacetic acids (HAAs). researchgate.net

Furthermore, when compared to another class of highly toxic aromatic DBPs, the halonitrophenols (HNPs), HHBNs demonstrate a comparable concentration-cytotoxicity contribution, suggesting they are a group of DBPs that warrant significant concern in drinking water safety assessments.

Table 2: Comparative Cytotoxicity Ranking of DBP Classes in CHO Cells

| Disinfection Byproduct (DBP) Class | Relative Cytotoxicity Ranking |

|---|---|

| Halohydroxybenzonitriles (HHBNs) | High |

| Halonitrophenols (HNPs) | High |

| Haloacetic Acids (HAAs) | Low to Medium |

Elucidation of Cellular Uptake Mechanisms and Intracellular Fate of 3,5-BC-2-HBN

The ability of a compound to exert a toxic effect is fundamentally dependent on its ability to enter the cell. Research suggests that the high cytotoxicity of HHBNs is partly attributable to their efficiency in cellular uptake. researchgate.net Quantitative structure-activity relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, have identified cellular uptake efficiency as a critical factor in the cytotoxicity of HHBNs.

While the precise transport mechanisms have not been fully elucidated for this compound, the uptake of similar small aromatic molecules is often governed by their physicochemical properties, such as lipophilicity (the ability to dissolve in fats and lipids). Compounds with higher lipophilicity can more readily pass through the lipid bilayer of the cell membrane. The intracellular fate of the compound following uptake is a key area for further investigation to understand its distribution among organelles and potential for bioaccumulation.

Investigation of Molecular Initiating Events and Toxicological Pathways in Cellular Models

Once inside the cell, a compound can trigger a cascade of events, starting with a molecular initiating event that leads to adverse outcomes via specific toxicological pathways.

The chemical reactivity of a compound is a key determinant of its toxic potential. For HHBNs, nucleophilicity has been identified as a contributing factor to their high cytotoxicity. researchgate.net Nucleophilicity refers to the ability of a chemical species to donate an electron pair to an electrophile. In a biological context, a compound with high nucleophilicity may readily react with biological macromolecules such as proteins and DNA. These interactions can disrupt normal cellular function, leading to enzyme inhibition, protein misfolding, or DNA damage, initiating a toxic response.

Exposure to cytotoxic compounds like this compound can induce a state of cellular stress, activating various defense and damage response pathways. Transcriptomic analysis of CHO cells exposed to HHBNs has revealed that immunotoxicity and genotoxicity are dominant cytotoxicity mechanisms.

A key mechanistic pathway implicated in the toxicity of HHBNs is the induction of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. QSAR modeling has confirmed that oxidative stress is a significant factor in the cytotoxicity of this class of compounds. This suggests that this compound likely triggers cell damage and death through the generation of excessive ROS, overwhelming the cell's antioxidant defenses.

Methodological Considerations in In Vitro Toxicology Studies for Environmental Contaminants

A comprehensive review of available scientific literature did not yield specific in vitro biological investigations or studies on the mechanistic cellular responses for the compound this compound. Therefore, data tables and detailed research findings on its specific biological activities are not available at this time.

However, the evaluation of environmental contaminants like halogenated benzonitriles relies on a robust framework of in vitro toxicology methodologies. These methods are essential for screening chemicals, understanding their potential mechanisms of action, and prioritizing them for further testing. nih.govmdpi.com The following subsections detail key methodological considerations in conducting in vitro toxicology studies for environmental contaminants.

Selection of Appropriate In Vitro Models

The choice of a suitable in vitro model is a critical first step and is dictated by the toxicological endpoint of interest. fiveable.me Commonly used models include:

Cell Lines: Immortalized cell lines are frequently used due to their consistency, ease of culture, and amenability to high-throughput screening (HTS). nih.govnumberanalytics.com They offer minimal genetic variation between experiments, and their cultivation is rapid and consistent. nih.gov However, a significant drawback is that they may not fully replicate the complex interactions found in whole organisms. thebts.org

Primary Cells: These cells are derived directly from tissues and retain many of the characteristics of the parent tissue, offering higher physiological relevance compared to immortalized cell lines. numberanalytics.com Their use, however, can be hampered by factors such as donor variability and a limited lifespan in culture. nih.gov

3D Cell Culture Models and Organ-on-a-Chip: To better mimic the in vivo environment, more complex models like 3D cell cultures and organ-on-a-chip systems are being developed. numberanalytics.com These models can replicate tissue architecture and the physiological flow conditions found in the body, providing a more accurate representation of in vivo systems. wikipedia.org

Assay Selection and Endpoints

A variety of in vitro assays are available to assess the toxic effects of environmental pollutants, each measuring different cellular and subcellular endpoints. nih.gov The selection of assays should align with the potential toxic mechanisms of the contaminant being studied. Key endpoints include:

Cytotoxicity: Assays like the MTT or neutral red uptake assays measure cell viability and are often the first step in assessing a chemical's toxicity. researchgate.net

Genotoxicity: These tests evaluate a substance's potential to damage DNA. springerprofessional.de

Enzymatic Activity: For halogenated organic compounds, enzymatic assays are particularly relevant. They can identify enzymes whose activities are affected by the contaminant or those involved in its metabolism and detoxification. nih.gov

High-Content Screening (HCS): HCS combines automated microscopy with analytical software to visualize and quantify multiple phenotypic responses in cells simultaneously. This approach can provide valuable data on a compound's effects on cell morphology and various cellular processes. youtube.com

High-Throughput Screening (HTS) and Data Interpretation

HTS allows for the rapid testing of large numbers of chemicals against specific biological targets. numberanalytics.com Programs like the U.S. Environmental Protection Agency's ToxCast utilize HTS to screen and prioritize environmental chemicals for further toxicological evaluation. numberanalytics.comnih.gov

Interpreting the data from these in vitro studies to predict in vivo toxicity requires careful consideration. In vitro systems may expose cells to higher concentrations of a chemical than would occur in a whole organism. nih.gov Therefore, extrapolating in vitro results to in vivo outcomes is a significant challenge and an active area of research. wikipedia.org

Validation and Regulatory Acceptance

For in vitro test methods to be used in a regulatory context, they must undergo a rigorous validation process to establish their reliability and relevance for a specific purpose. researchgate.net This process involves assessing the method's reproducibility and predictive capacity. fiveable.me International bodies like the Organisation for Economic Co-operation and Development (OECD) have established guidelines for the validation of in vitro methods. numberanalytics.comresearchgate.net The validation of in vitro assays is crucial for their acceptance by regulatory agencies and for reducing the reliance on animal testing. fiveable.menumberanalytics.com

Future Research Directions and Advanced Methodological Development for Halohydroxybenzonitriles

Innovations in Analytical Techniques for Enhanced Detection and Comprehensive Profiling of HHBNs

The accurate assessment of risks associated with HHBNs is fundamentally dependent on the ability to detect and quantify them at trace levels in complex environmental matrices. While current methods have successfully identified several HHBN species, future research must focus on developing more sensitive, comprehensive, and high-throughput analytical techniques.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS) has been the primary tool for identifying HHBNs at nanogram-per-liter concentrations. researchgate.net Specifically, ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) has proven effective in identifying specific HHBNs, including 5-Bromo-3-chloro-2-hydroxybenzonitrile, in drinking water samples. nih.gov

Future innovations should aim to:

Increase Sensitivity and Selectivity: Develop methods to lower detection limits, enabling the identification of a wider array of HHBNs and their transformation products that may be present at very low concentrations.

Expand Profiling Capabilities: Move beyond targeted analysis of known HHBNs to non-targeted and suspect screening approaches. researchgate.net This will help in discovering new and emerging HHBN species, including various isomers and degradation products formed during water treatment and distribution.

Improve Sample Pretreatment: Streamline and enhance sample pretreatment methods, such as solid-phase extraction (SPE), to improve recovery, reduce matrix effects, and enable the analysis of a broader range of water types. researchgate.net

In-situ and Rapid Determination: Address the need for novel methods that allow for accurate, in-situ, and rapid determination of HHBNs, reducing the complexity and labor associated with current HPLC/MS techniques. researchgate.net

Table 1: Current and Future Analytical Techniques for HHBNs

| Technique | Application | Future Development Focus |

|---|---|---|

| UPLC-MS/MS | Targeted quantification and identification of known HHBNs. nih.gov | Lowering detection limits, method validation for diverse water matrices. |

| High-Resolution Mass Spectrometry (HRMS) | Non-targeted screening for new DBPs and transformation products. acs.org | Development of comprehensive spectral libraries for HHBNs. |

| Solid-Phase Extraction (SPE) | Sample concentration and cleanup. researchgate.net | New sorbent materials for higher recovery and selectivity of polar DBPs. |

| Capillary Electrophoresis (CE) | Separation of charged and polar compounds. researchgate.net | Integration with MS for enhanced separation and detection of isomeric HHBNs. |

Advanced Computational Approaches for Predicting Environmental Fate, Transformation, and Biological Interactions

Computational chemistry and modeling offer powerful, cost-effective tools for predicting the behavior of HHBNs without extensive and time-consuming laboratory experiments. These approaches can fill data gaps regarding their environmental persistence, degradation pathways, and potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are crucial for this endeavor. A recently developed QSAR model for HHBNs suggested that oxidative stress and cellular uptake efficiency are key factors driving their cytotoxicity. nih.govacs.org This model can be used to predict the toxicity of newly identified or unstudied HHBNs. nih.gov Future computational research should focus on:

Predicting Biodegradability: Utilizing machine learning systems and platforms like BiodegPred to provide an informed prognosis on whether HHBNs can be catabolized in the biosphere. nih.gov

Modeling Transformation and Degradation: Employing methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) to simulate the chemical reactions HHBNs undergo during chlorination and other treatment processes. nih.gov This can help elucidate their transformation pathways and half-lives, which for seven identified HHBNs were found to range from 9 to 63 hours during chlorination. nih.gov

Elucidating Toxic Mechanisms: Using transcriptomic analysis and computational toxicology to understand the specific biological pathways disrupted by HHBNs. nih.gov Studies have already pointed to immunotoxicity and genotoxicity as dominant cytotoxicity mechanisms in Chinese hamster ovary cells. acs.org

Integrating DFT and MD: Combining the strengths of DFT for molecular insights and MD for simulating larger systems to better predict the behavior and interactions of HHBNs in various environmental compartments. nih.gov

Development of Sustainable Strategies for Mitigation and Control of HHBN Formation in Water Treatment

The most effective way to reduce the risks associated with HHBNs is to prevent their formation during the water disinfection process. Research into mitigation strategies is critical for ensuring the safety of drinking water. Since phenols are known precursors to many DBPs, understanding their reaction pathways with chlorine is essential. jhu.edu

Key areas for development include:

Precursor Removal: Enhancing the removal of organic nitrogen precursors from raw water sources before disinfection. This remains a primary strategy for controlling the formation of nitrogenous DBPs.

Alternative Disinfection Processes: Investigating alternative disinfectants or treatment combinations (e.g., UV, ozone) that can achieve effective pathogen inactivation with lower DBP formation potential compared to traditional chlorination.

Optimizing Chlorination: Adjusting chlorination process parameters such as pH, temperature, chlorine dose, and contact time to minimize HHBN formation while maintaining microbial safety.

Understanding Formation Pathways: Further research using techniques like stable isotope labeling can elucidate the specific chemical mechanisms by which phenols and other precursors are transformed into HHBNs. jhu.edu A deeper understanding of these pathways can reveal critical control points for minimizing their creation. jhu.edu

Integration of Exposome-Scale Investigations for Broader Chemical Understanding in Environmental Health

The "exposome" concept, which encompasses the totality of environmental exposures from conception onwards, provides a new paradigm for understanding the health impacts of chemicals like HHBNs. nih.gov Rather than studying compounds in isolation, this approach investigates the combined effects of a wide variety of xenobiotics. nih.gov

Integrating HHBNs into exposome-scale research involves:

Global Exposure Metabolomics: Using mass spectrometry-based global metabolomics to assess exposure to a wide range of chemicals, including DBPs, and identify their specific biological effects through pathway analysis. nih.govresearchgate.net

High-Throughput Technology: Leveraging high-resolution mass spectrometry and cognitive computing to conduct comprehensive exposure assessments and elucidate biological responses to complex mixtures of contaminants found in drinking water. acs.orgnih.gov

Biomonitoring: Developing methods to measure HHBNs and their metabolites in human samples (e.g., blood, urine) to better quantify internal exposure levels and link them to health outcomes. This moves beyond simply measuring levels in water to understanding the actual dose received by individuals.

This holistic approach will help situate the risks of HHBNs within the broader context of the entire chemical exposome, leading to a more nuanced understanding of their role in environmental health. nih.gov

Elucidation of Long-Term Environmental and Ecological Implications of HHBNs Beyond Direct Human Exposure

While the primary focus on DBPs is often human health, their release into the environment means their ecological impact also warrants investigation. The persistence and potential for bioaccumulation of halogenated aromatic compounds are significant concerns.

Future research must address the long-term ecological fate and effects of HHBNs, including:

Persistence and Degradation: Assessing the stability and degradation of HHBNs in natural aquatic environments, beyond the controlled conditions of a water treatment plant. Although some HHBNs undergo transformation during chlorination, their fate in rivers, lakes, and groundwater is largely unknown. nih.gov

Ecotoxicity: Evaluating the toxicity of HHBNs to a range of aquatic organisms, including algae, invertebrates, and fish. This is crucial for understanding their potential to disrupt aquatic ecosystems.

Bioaccumulation and Biomagnification: Investigating the potential for HHBNs to accumulate in organisms and magnify through the food web. researchgate.net

Ecosystem-Level Effects: Studying broader impacts, such as the potential for high concentrations of DBPs to contribute to adverse ecosystem effects like hypoxia (low oxygen levels) or alterations in microbial community structure. epa.gov

Understanding these long-term implications is essential for a complete environmental risk assessment of this emerging class of disinfection byproducts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-chloro-2-hydroxybenzonitrile, and how do substituent positions influence reaction efficiency?

- Methodology : A plausible synthesis involves sequential halogenation of a hydroxybenzonitrile precursor. For example, bromination at the 5-position via electrophilic substitution (e.g., using Br₂/FeBr₃), followed by chlorination at the 3-position using Cl₂/AlCl₃. The hydroxyl group at the 2-position may require protection (e.g., acetyl) to prevent undesired side reactions. Substituent positions affect reactivity due to steric and electronic effects: the hydroxyl group directs electrophiles to the para position, while halogens influence subsequent substitution patterns .

- Validation : Monitor reaction progress using TLC and HPLC (as described for structurally related compounds in and ). Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect a singlet for the hydroxyl proton (~10-12 ppm) if not deprotonated. Aromatic protons adjacent to electron-withdrawing groups (Br, Cl, CN) will show deshielded signals (7.5-8.5 ppm).

- ¹³C NMR : The nitrile carbon appears ~110-120 ppm. Halogenated carbons (Br, Cl) exhibit distinct shifts (~125-135 ppm).

- IR : A sharp -C≡N stretch near 2230 cm⁻¹ and a broad -OH stretch (~3200 cm⁻¹) confirm functional groups.

- Data Interpretation : Compare spectral data with analogs like 4-Bromo-2-chlorobenzonitrile () to identify deviations caused by the hydroxyl group’s electronic effects.

Q. What purification strategies are effective for isolating this compound with high purity?

- Methodology : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate halogenated byproducts. For higher purity (>95%), employ preparative HPLC with a C18 column and acetonitrile/water mobile phase, as demonstrated for similar brominated benzonitriles in and .

- Troubleshooting : If solubility is poor (common in halogenated aromatics), consider sonication or using polar aprotic solvents (DMF, DMSO) during dissolution.

Advanced Research Questions

Q. How does the crystal structure of this compound inform its intermolecular interactions and stability?

- Methodology : Grow single crystals via slow evaporation in ethanol/water. Use X-ray crystallography with SHELXL ( ) for refinement. Anticipate challenges due to heavy atoms (Br, Cl), which may cause absorption effects; apply multi-scan corrections during data processing.

- Key Findings : The hydroxyl group likely forms hydrogen bonds with nitrile or halogens, influencing packing efficiency. Compare with structures like 5-Bromo-2-chlorobenzoic acid () to analyze how substituents alter lattice parameters.

Q. What computational methods can predict the electronic effects of substituents in this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Analyze how the electron-withdrawing nitrile and halogens affect the molecule’s acidity (pKa of -OH) and reactivity in nucleophilic substitutions.

- Validation : Compare computed NMR/IR spectra with experimental data to refine computational models. Use software like Gaussian or ORCA for accuracy.

Q. How to resolve contradictions in reaction yields when scaling up synthesis of this compound?

- Root Cause Analysis : At larger scales, inefficient mixing or heat dissipation may lead to side reactions (e.g., over-halogenation). The hydroxyl group’s acidity could also promote decomposition under basic conditions.

- Optimization : Use flow chemistry for controlled halogenation (minimizing local overheating). Monitor pH during reactions to avoid deprotonation of the hydroxyl group, which could destabilize intermediates. Reference scalable protocols for brominated analogs in and .

Methodological Notes

- Crystallography : SHELX programs ( ) are robust for refining structures with heavy atoms but require high-resolution data to resolve positional disorders caused by halogens.

- Analytical Chemistry : HPLC methods from (e.g., >95.0% purity criteria) ensure reproducibility in purity assessments.

- Safety : While safety data for the exact compound are unavailable (), handle brominated/chlorinated aromatics in fume hoods and use PPE to mitigate toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.